molecular formula C15H13BrO3 B7962839 Methyl 3-(3-bromo-4-methoxyphenyl)benzoate

Methyl 3-(3-bromo-4-methoxyphenyl)benzoate

Cat. No.: B7962839
M. Wt: 321.16 g/mol
InChI Key: HUCSVMCLFDYSCI-UHFFFAOYSA-N
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Description

Methyl 3-(3-bromo-4-methoxyphenyl)benzoate is an aromatic ester compound. It is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a benzoate ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-bromo-4-methoxyphenyl)benzoate typically involves the bromination of 4-methoxybenzaldehyde to form 3-bromo-4-methoxybenzaldehyde . This intermediate is then subjected to esterification with methyl benzoate under acidic conditions to yield the final product. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-bromo-4-methoxyphenyl)benzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The ester group can be reduced to alcohols under specific conditions.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted phenylbenzoates.

    Oxidation: Formation of 3-bromo-4-methoxybenzoic acid.

    Reduction: Formation of 3-(3-bromo-4-methoxyphenyl)methanol.

Scientific Research Applications

Methyl 3-(3-bromo-4-methoxyphenyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(3-bromo-4-methoxyphenyl)benzoate involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity to various biological targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(3-bromo-4-methoxyphenyl)benzoate is unique due to the specific positioning of the bromine and methoxy groups on the phenyl ring, which influences its chemical reactivity and biological activity

Properties

IUPAC Name

methyl 3-(3-bromo-4-methoxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-18-14-7-6-11(9-13(14)16)10-4-3-5-12(8-10)15(17)19-2/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCSVMCLFDYSCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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